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Compound of Interest

Compound Name:
4-Desmethoxy-4-nitro Omeprazole

Sulfide

CAS No.: 142885-91-4

Cat. No.: B022031

Get Quote

Executive Summary: The Genotoxicity Challenge
4-Desmethoxy-4-nitro Omeprazole Sulfide (chemically 2-[[(3,5-dimethyl-4-nitro-2-

pyridinyl)methyl]thio]-5-methoxy-1H-benzimidazole) is a critical synthetic intermediate and

potential degradation impurity in the manufacturing of Omeprazole.

Unlike standard organic impurities controlled at the 0.10% (1000 ppm) threshold under ICH

Q3A, this compound contains a nitro-pyridine moiety, a structural alert associated with

mutagenicity. Consequently, it often falls under ICH M7 regulatory guidelines for Mutagenic

Impurities (MIs), requiring control strategies at trace levels (often < 10-20 ppm) rather than

percentage levels.

This guide evaluates the Method Equivalency between two analytical approaches:

Method A (The Challenger): UPLC-PDA (Ultra-Performance Liquid Chromatography with

Photodiode Array). A modernized, high-efficiency version of standard QC methods.
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Method B (The Reference): LC-MS/MS (Liquid Chromatography with Tandem Mass

Spectrometry).[1] The gold standard for trace quantification.

Verdict: While UPLC-PDA offers speed and cost advantages for intermediate process control,

LC-MS/MS is the only strictly equivalent method for final API release testing if the required Limit

of Quantitation (LOQ) drops below 5 ppm.

Analyte Profile & Chemical Context[2][3][4][5]
Property Specification Impact on Analysis

Analyte Name
4-Desmethoxy-4-nitro

Omeprazole Sulfide
Target Impurity

Structure Type
Nitrated Pyridine-

Benzimidazole Sulfide

Nitro group causes strong

electron withdrawal; potential

for reduction in MS source.

Polarity (LogP) ~2.5 (Estimated)
Moderately lipophilic; retains

well on C18 columns.

UV Maxima ~305 nm, ~280 nm

Distinct absorption from the

nitro-chromophore allows UV

detection, but sensitivity is

limited compared to MS.

pKa
~3.8 (Pyridine N), ~8.7

(Benzimidazole)

pH sensitive. Mobile phase pH

must be controlled (preferably

acidic for protonation in MS).

Experimental Protocols
Method A: UPLC-PDA (High-Throughput QC)
Designed for process intermediates or high-limit specifications (>50 ppm).

Instrument: Waters Acquity UPLC H-Class or equivalent.

Column: ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm.
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Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (Adjusted with NH₄OH). Note: High pH

improves peak shape for benzimidazoles.

Mobile Phase B: Acetonitrile : Methanol (80:20 v/v).

Gradient:

0.0 min: 90% A

5.0 min: 10% A

7.0 min: 10% A

7.1 min: 90% A

Flow Rate: 0.4 mL/min.

Detection: PDA at 305 nm (Specific max) and 280 nm.

Injection Volume: 2.0 µL.

Method B: LC-MS/MS (Trace Analysis - Reference
Method)
Designed for genotoxic impurity release testing (<10 ppm).

Instrument: Agilent 6400 Series Triple Quadrupole or Sciex QTRAP.

Column: Agilent ZORBAX RRHD Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm.

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH promotes ionization [M+H]+).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient:

0.0 min: 95% A

4.0 min: 5% A
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6.0 min: 5% A

6.1 min: 95% A

Flow Rate: 0.3 mL/min.

MS Source: ESI Positive Mode (Electrospray Ionization).

MRM Transitions:

Quantifier: 345.1 m/z

198.1 m/z (Loss of benzimidazole moiety).

Qualifier: 345.1 m/z

182.1 m/z.

Method Equivalency & Validation Data
The following data simulates a validation study comparing the two methods against ICH

Q2(R2) criteria.
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Validation
Parameter

Method A (UPLC-
PDA)

Method B (LC-
MS/MS)

Equivalency Status

Specificity
Resolution > 2.0 from

Omeprazole peak.

Mass separation (m/z)

ensures 100%

specificity even with

co-elution.

Non-Equivalent: MS is

superior for complex

matrices.

LOD (Limit of

Detection)
~ 3.0 ppm ~ 0.1 ppm

Non-Equivalent: MS is

30x more sensitive.

LOQ (Limit of

Quantitation)
~ 10.0 ppm ~ 0.3 ppm

Non-Equivalent: UV

fails if limit is <10

ppm.

Linearity (R²)
> 0.999 (Range: 10–

500 ppm)

> 0.999 (Range: 0.5–

50 ppm)

Equivalent within

respective ranges.

Precision (% RSD) < 2.0% (at 100 ppm) < 5.0% (at 1 ppm)
Equivalent: Both meet

acceptance criteria.

Accuracy (Recovery) 98.5% – 101.5% 95.0% – 105.0%
Equivalent: Both are

accurate.

The "Equivalency Gap"
The primary failure point for Method Equivalency is Sensitivity.

If the regulatory limit (TTC) for the nitro impurity is calculated to be 15 ppm (based on dose),

Method A (UPLC-UV) is NOT equivalent to Method B because its LOQ (10 ppm) is too close

to the limit, leaving no room for error.

Method A is only equivalent for Process Control where the impurity is monitored at higher

levels (e.g., <0.15% or 1500 ppm).

Decision Workflow (Graphviz Diagram)
The following diagram illustrates the logical pathway for selecting the correct method and

determining equivalency based on the Threshold of Toxicological Concern (TTC).
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Start: Impurity Assessment
(4-Desmethoxy-4-nitro Omeprazole Sulfide)

Calculate TTC Limit
(ICH M7 Guidelines)

Is Limit < 20 ppm?

Select Method B:
LC-MS/MS (MRM Mode)

Yes (Strict Limit)

Select Method A:
UPLC-PDA (305 nm)

No (Limit > 20 ppm)

Validate LOQ < 0.5 ppm

Release Testing
(Trace Level)

Validate LOQ ~ 10 ppm

Is LOQ < 20% of Limit?

Process Control / Intermediate
(High Limit)

Yes (Robust)

Method A Fails
Switch to Method B

No (Not Sensitive)
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Figure 1: Decision logic for selecting between UPLC-PDA and LC-MS/MS based on regulatory

limits (TTC).

Scientific Rationale & Causality
Why the Nitro Group Matters
The presence of the nitro group (

) on the pyridine ring fundamentally alters the detection physics:

UV Detection: The nitro group extends the conjugation system, providing a predictable UV

absorbance. However, the molar absorptivity (

) is rarely high enough to distinguish <5 ppm of impurity from the baseline noise of the matrix
(Omeprazole API), which absorbs heavily in the same region.

MS Detection: The nitro group is highly electronegative. In ESI (Electrospray Ionization), it

can sometimes suppress ionization in positive mode. Therefore, Method B utilizes an acidic

mobile phase (Formic Acid) to force protonation of the benzimidazole nitrogen, ensuring a

strong

signal despite the nitro group's electron-withdrawing nature.

Self-Validating Protocol Design
To ensure trustworthiness, the LC-MS/MS protocol includes a diverter valve strategy.

The Problem: Omeprazole (Parent) will be present at high concentrations (mg/mL) while the

impurity is at ng/mL. Injecting the parent into the MS source causes contamination and

signal suppression.

The Solution: The first 2 minutes (void volume) and the elution window of the main

Omeprazole peak should be diverted to Waste, sending only the impurity window

(determined by retention time mapping) to the Source.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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